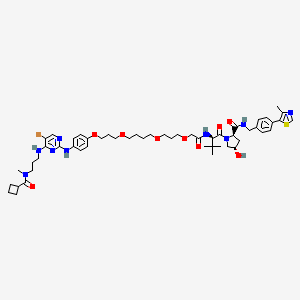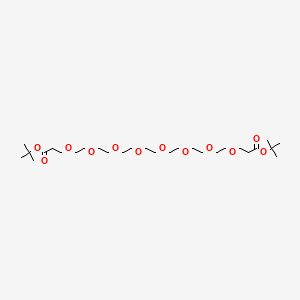
Phoyunnanin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phoyunnanin E es un compuesto natural aislado de la especie de orquídea Dendrobium venustum. Ha ganado una atención significativa debido a sus posibles propiedades anticancerígenas, particularmente en la inhibición de la migración de células de cáncer de pulmón no microcítico .
Métodos De Preparación
Phoyunnanin E se aísla principalmente de la planta Dendrobium venustum. El proceso de extracción implica la extracción con disolventes seguida de técnicas cromatográficas para purificar el compuesto . Actualmente, no existen rutas sintéticas bien documentadas para this compound, y su producción depende en gran medida de los métodos de extracción natural.
Análisis De Reacciones Químicas
Phoyunnanin E experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede inducir utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: this compound puede experimentar reacciones de sustitución nucleofílica, particularmente en posiciones susceptibles al ataque nucleofílico.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como metanol, etanol y diclorometano, junto con catalizadores como paladio sobre carbono para reacciones de hidrogenación. Los principales productos formados a partir de estas reacciones varían según las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar el comportamiento químico de los productos naturales.
Industria: Si bien sus aplicaciones industriales aún están bajo investigación, las propiedades únicas de this compound lo convierten en un candidato para el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
Phoyunnanin E ejerce sus efectos al atacar múltiples vías moleculares:
Supresión de la Transición Epitelial-Mesenquimal: Este proceso es crucial para la migración y metástasis de las células cancerosas.
Regulación Negativa de las Integrinas: Las integrinas son proteínas que facilitan la adhesión y migración celular.
Inducción de la Apoptosis: This compound induce la apoptosis en células cancerosas a través de una vía dependiente de p53, lo que lleva a la activación de la caspasa-3 y la caspasa-9 y la escisión de la poli (ADP-ribosa) polimerasa.
Comparación Con Compuestos Similares
Phoyunnanin E es único en su capacidad para inhibir la migración de células cancerosas e inducir la apoptosis. Compuestos similares incluyen:
Dendrobina: Otro compuesto aislado de especies de Dendrobium, conocido por sus propiedades antiinflamatorias y analgésicas.
Gigantol: Encontrado en varias especies de orquídeas, ha mostrado posibles actividades anticancerígenas y antiinflamatorias.
Moscatilin: También aislado de especies de Dendrobium, exhibe propiedades anticancerígenas al inducir la apoptosis e inhibir la proliferación celular.
This compound destaca por su mecanismo de acción específico que involucra la supresión de la transición epitelial-mesenquimal y la regulación negativa de las integrinas, lo que lo convierte en un candidato prometedor para la terapia anticancerígena .
Propiedades
Fórmula molecular |
C30H26O6 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
8-[(5-hydroxy-7-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-34-21-13-18-4-3-17-12-20(7-10-22(17)28(18)25(32)14-21)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)26(33)15-27(30)35-2/h6-7,9-15,31-33H,3-5,8H2,1-2H3 |
Clave InChI |
UNJANUINFLXLPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(CC2)C=C(C=C3)OC4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine](/img/structure/B11933963.png)
![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)


![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)


![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)
![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)
![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)

![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)
